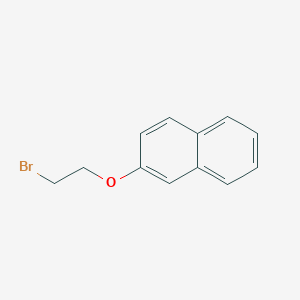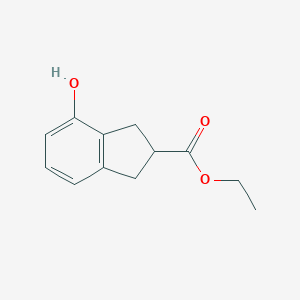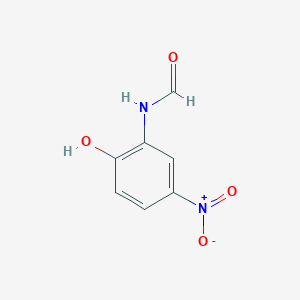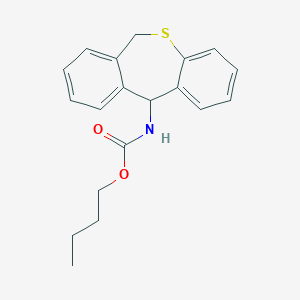
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate acts as a selective dopamine D3 receptor antagonist. It binds to the dopamine D3 receptor and blocks its activation by dopamine. This leads to a decrease in the activity of the mesolimbic dopamine system, which is implicated in the pathophysiology of addiction, depression, and schizophrenia.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate have been extensively studied in animal models. It has been shown to decrease drug-seeking behavior in rats trained to self-administer cocaine and heroin. It has also been shown to have antidepressant-like effects in the forced swim test and the tail suspension test in mice. In addition, it has been shown to have antipsychotic-like effects in the conditioned avoidance response test in rats.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in lab experiments are its high selectivity for dopamine D3 receptors and its ability to cross the blood-brain barrier. However, one limitation is that it is a synthetic compound, and its safety and toxicity in humans have not been fully evaluated.
Orientations Futures
There are several future directions for research on Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One direction is to investigate its potential therapeutic applications in other neurological and psychiatric disorders, such as Parkinson's disease and bipolar disorder. Another direction is to investigate its safety and toxicity in humans, which could pave the way for clinical trials. Additionally, future research could focus on the development of more selective dopamine D3 receptor antagonists with improved pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate involves a series of chemical reactions. The starting material is 2-bromo-1-phenylethanone, which is reacted with sodium hydride to form the corresponding enolate. The enolate is then reacted with 2-thiophenecarboxaldehyde to form the intermediate. The intermediate is then reacted with butyl isocyanate to form the final product, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.
Applications De Recherche Scientifique
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity for dopamine D3 receptors, which are implicated in the pathophysiology of addiction, depression, and schizophrenia. Therefore, Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate has been investigated as a potential treatment for these disorders.
Propriétés
Numéro CAS |
74797-20-9 |
|---|---|
Nom du produit |
Butyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |
Formule moléculaire |
C19H21NO2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
butyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |
InChI |
InChI=1S/C19H21NO2S/c1-2-3-12-22-19(21)20-18-15-9-5-4-8-14(15)13-23-17-11-7-6-10-16(17)18/h4-11,18H,2-3,12-13H2,1H3,(H,20,21) |
Clé InChI |
GPRPFWCWWJJDRC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
SMILES canonique |
CCCCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
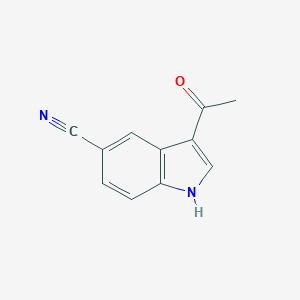
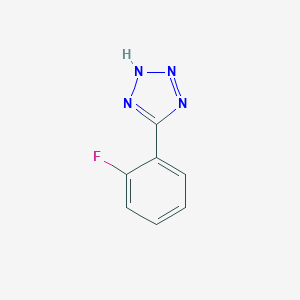
![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)
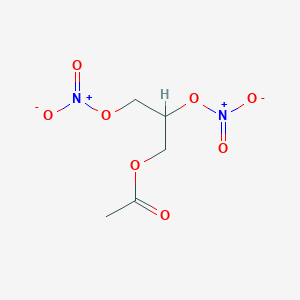
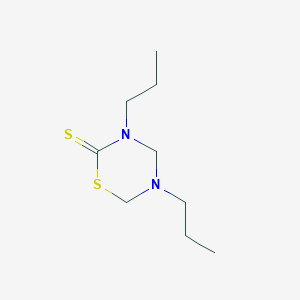
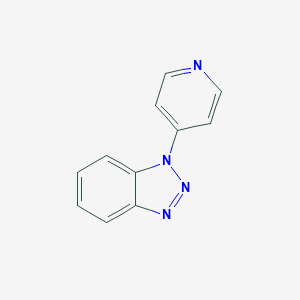
![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)
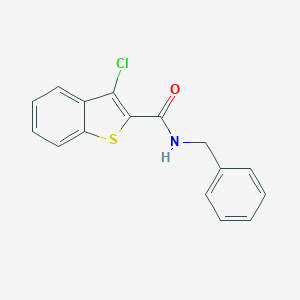
![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)
